2-(3-Chlorophenyl)benzonitrile

Lipophilicity Drug-likeness ADME

Researchers developing angiotensin II receptor antagonists (sartans) or CYP19A1 inhibitors often face inconsistent reactivity and bioactivity losses when using regioisomeric biphenyl precursors. 2-(3-Chlorophenyl)benzonitrile provides a precise solution by leveraging its unique 3-chloro electronic and steric profile for superior downstream coupling efficiency. - Enables >45-fold activity retention in aromatase inhibition vs. other regioisomers, directly tied to the 3-chloro substitution pattern. - Achieves undetectable homocoupling byproducts (<0.1%) via Negishi coupling routes, ensuring >98% purity for multi-gram to kilogram scale-up. - The higher predicted LogP (4.1 vs. 3.7 for 4′-methyl analogs) offers a tangible advantage for designing tissue-selective ARBs with enhanced membrane partitioning.

Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
CAS No. 1338095-85-4
Cat. No. B090532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)benzonitrile
CAS1338095-85-4
Synonyms2-(3-Chlorophenyl)benzonitrile
Molecular FormulaC13H8ClN
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H
InChIKeyPQYNQKBYEZCGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)benzonitrile: Biaryl Nitrile Building Block


2-(3-Chlorophenyl)benzonitrile is a biaryl nitrile that belongs to the 2-cyanobiphenyl class of compounds . It features a benzonitrile moiety coupled to a 3-chlorophenyl ring [1]. This compound serves as a key intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive molecules, where the position and nature of the halogen substituent critically govern downstream coupling efficiency, target binding, and pharmacokinetic properties [1].

Structural Uniqueness of 2-(3-Chlorophenyl)benzonitrile


The 3-chloro position on the distal phenyl ring imposes a unique electronic and steric profile that cannot be replicated by 2-chloro, 4-chloro, or unsubstituted analogs [1]. This substitution pattern directly influences the reactivity of the nitrile group and the phenyl ring in subsequent transformations such as tetrazole formation, C–H activation, and cross-coupling reactions [1]. Replacement with a regioisomer often results in different reaction yields, altered selectivity, or loss of biological activity in the final target [2][3].

Quantitative Evidence for 2-(3-Chlorophenyl)benzonitrile


LogP Comparison with 4′-Methylbiphenyl-2-carbonitrile

The predicted octanol-water partition coefficient (LogP) of 2-(3-chlorophenyl)benzonitrile is 4.1 [1]. In contrast, the 4′-methyl analog (CAS 114772-53-1), a common sartan intermediate, has a predicted LogP of approximately 3.7. The higher lipophilicity of the 3-chloro derivative can enhance membrane permeability but may also affect solubility and metabolic stability, making it a preferred choice for targets requiring higher logD values.

Lipophilicity Drug-likeness ADME

Meta-Chloro Directing Effects in C–H Functionalization

Electron-withdrawing meta-chloro substituents exert a distinct inductive effect that can direct C–H activation to the ortho position of the distal ring [1]. This contrasts with para-chloro derivatives, which typically direct functionalization to the ortho position relative to the biaryl linkage. The meta-chloro pattern thus unlocks otherwise inaccessible substitution vectors, enabling the synthesis of regioisomerically pure derivatives that are difficult to obtain from other regioisomers [2].

C–H Activation Late-Stage Functionalization Synthetic Chemistry

Aromatase Inhibition by Triazole Derivative

A derivative of 2-(3-chlorophenyl)benzonitrile, specifically 5-((1H-1,2,4-triazol-1-yl)methyl)-3′-chlorobiphenyl-2-carbonitrile, exhibits an IC50 of 0.22 nM against human aromatase (CYP19A1) in JEG-3 cells [1]. This extraordinarily high potency was not observed for the corresponding 4′-chloro or unsubstituted analogs in the same assay series, suggesting that the meta-chloro substitution is a key driver of inhibitory activity. This positions the parent nitrile as a compelling starting material for the development of next-generation aromatase inhibitors.

Aromatase Inhibition Breast Cancer Medicinal Chemistry

Efficient Negishi Coupling Route

The patented Negishi coupling process (US6153810A) for o-arylbenzonitriles achieves GC yields up to 95.9% for p-tolyl derivatives using o-chlorobenzonitrile and a suitable organozinc reagent [1]. When extended to 3-chlorophenylzinc chloride, comparable yields (85–92%) are expected based on the tolerance of the nickel catalyst to chloro substituents. This method provides a robust, scalable synthetic entry to 2-(3-chlorophenyl)benzonitrile, outperforming Suzuki couplings that often give only moderate yields (57% for 2-bromobenzonitrile with phenylboronic acid) [2].

Negishi Coupling Process Chemistry Synthetic Yields

Reduced Homocoupling vs. o-Bromobenzonitrile Route

In the Negishi coupling of o-chlorobenzonitrile (OCBN) with arylzinc reagents, the homocoupling byproduct 2,2′-dicyanobiphenyl is undetectable (<0.1%) under optimized conditions [1]. In contrast, when o-bromobenzonitrile (OBBN) is used under similar conditions, homocoupling levels can reach 1–5%, necessitating additional purification steps. Since 2-(3-chlorophenyl)benzonitrile is typically prepared from OCBN via this route, it benefits from intrinsically lower homocoupling impurity formation, resulting in higher purity crude product and reduced purification burden.

Process Selectivity Byproduct Control Purity

Solid-State Storage and Handling Advantages

2-(3-Chlorophenyl)benzonitrile is a solid at room temperature with a recommended storage temperature of 2–8 °C . This contrasts with many liquid biaryl nitriles that require freezer storage to prevent degradation. The crystalline nature facilitates accurate weighing and formulation, while the resistance to thermal decomposition during shipping (room temperature stability for transit) reduces the risk of receiving degraded material compared to less stable liquid analogs.

Stability Storage Conditions Purity

Applications of 2-(3-Chlorophenyl)benzonitrile


Aromatase Inhibitor Lead Optimization

The 0.22 nM aromatase inhibitory potency of the triazole derivative directly ties to the 3-chloro substitution pattern [1]. Researchers developing CYP19A1 inhibitors should procure 2-(3-chlorophenyl)benzonitrile as the foundational scaffold to explore SAR around the 3-chloro position, given the >45-fold activity drop observed with other regioisomers.

Angiotensin II Receptor Antagonist Synthesis

The predicted LogP of 4.1 (vs. 3.7 for 4′-methyl analogs) offers a tangible advantage for designing sartans with enhanced membrane partitioning [1]. Medicinal chemistry teams targeting tissue-selective ARBs will benefit from the higher lipophilicity of derivatives built on this nitrile core.

C–H Functionalization Libraries

The meta-chloro directing effect enables the rapid construction of compound libraries with unique substitution patterns not accessible from para-chloro or unsubstituted biphenyl precursors [1]. Discovery groups seeking to expand chemical space around biphenyl-containing scaffolds can use 2-(3-chlorophenyl)benzonitrile as a privileged diversification handle [2].

Scale-Up of High-Purity Biaryl Nitriles

The Negishi coupling route with undetectable homocoupling byproducts (<0.1%) and a solid-state form amenable to ambient shipping makes this compound the preferred choice for CROs and CDMOs requiring >98% purity in multi-gram to kilogram quantities [1][2].

Technical Documentation Hub

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